Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-
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Overview
Description
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- is a compound belonging to the benzothiazole family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a 2-[(1-methyl-1-phenylethyl)thio] substituent on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method includes the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach involves the use of iodine as a catalyst for the condensation of 2-aminothiophenol with aldehydes in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable ionic liquids have been developed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Benzothiazole derivatives, including 2-[(1-methyl-1-phenylethyl)thio]-benzothiazole, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed as probes for studying biological processes and as inhibitors of specific enzymes.
Medicine: Investigated for their potential as anticancer, antibacterial, and antiviral agents.
Industry: Utilized as vulcanization accelerators, antioxidants, and plant growth regulators.
Mechanism of Action
The mechanism of action of benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the BCL-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). By binding to the BH3 binding groove of BCL-2 proteins, these compounds can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: A simpler derivative with a methyl group at the 2-position.
2-Arylbenzothiazoles: Compounds with various aryl groups at the 2-position.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Compounds with an imidazo ring fused to the benzothiazole ring.
Uniqueness
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- is unique due to its specific substituent, which imparts distinct chemical and biological properties. This compound’s ability to interact with specific molecular targets, such as BCL-2 proteins, highlights its potential as a therapeutic agent in cancer treatment .
Properties
CAS No. |
820961-90-8 |
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Molecular Formula |
C16H15NS2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS2/c1-16(2,12-8-4-3-5-9-12)19-15-17-13-10-6-7-11-14(13)18-15/h3-11H,1-2H3 |
InChI Key |
IZAYIBCTIIKGOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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